5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, phenyl, and thiadiazole groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine and Methyl Groups: These groups can be introduced via electrophilic substitution reactions.
Formation of the Thiadiazole Ring: This step may involve the reaction of hydrazine derivatives with appropriate sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the benzofuran core with the thiadiazole ring using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-3-carboxamide
- 5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
Uniqueness
The unique combination of functional groups in “5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide” may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom may enhance its metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C18H12FN3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12FN3O2S/c1-10-13-9-12(19)7-8-14(13)24-15(10)17(23)21-18-20-16(22-25-18)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21,22,23) |
InChI Key |
VNPMSEZDNBPAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.